For research and development purposes, key physicochemical and application data are essential. The following table consolidates this quantitative information.
| Parameter | Value / Range | Details |
|---|---|---|
| Water Solubility (20°C) | 1005 g/L [1] | High solubility facilitates systemic movement. |
| Octanol-Water Partition Coefficient (log P) | -1.4 [1] | Indicates high hydrophilicity. |
| Molecular Formula | C₉H₂₁ClN₂O₂ [1] [2] | - |
| Common Formulation | 722 g/L SL (Soluble Liquid) [2] | - |
| Sample Application Rate (Foliar) | 900 - 1500 mL/Ha [3] [2] | For control of downy mildew in cucumbers. |
| Sample Application Rate (Soil) | 5 - 8 mL/m² [3] [2] | For seedbed irrigation against damping-off. |
| Safety Interval (PHI) | 3-4 days [2] | Example: Cucumber (3 days), Sweet Pepper (4 days). |
For scientists investigating propamocarb, understanding its systemic activity and research methodologies is crucial.
Experimental workflow for analyzing molecular response to propamocarb (PM)
The table below summarizes the fundamental chemical and physical properties of propamocarb and its hydrochloride salt, which is the common form used in commercial formulations [1] [2].
| Property | Propamocarb (Free base) | Propamocarb Hydrochloride (Salt) |
|---|---|---|
| Chemical Name | Propyl [3-(dimethylamino)propyl]carbamate [2] | Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride [1] |
| Molecular Formula | C₉H₂₀N₂O₂ [1] [2] | C₉H₂₁ClN₂O₂ [1] |
| CAS Registry No. | 24579-73-5 [2] | 25606-41-1 [1] [3] |
| State at Room Temp. | Liquid [2] | Colorless, hygroscopic crystalline solid [1] |
| Water Solubility | - | >900,000 mg/L (approx. 900 g/L) [1] [2] [3] |
| Vapour Pressure | - | ~0.73 mPa @ 20°C [2] |
| Octanol-Water Partition Coefficient (log P) | 0.84 [2] | - |
Hydrolysis stability data demonstrates that this compound is highly persistent in aqueous environments, with its stability heavily dependent on pH [1].
| Environmental Condition | Half-Life (t₁/₂) | Notes |
|---|---|---|
| Strong Alkaline (pH 14) | 5 days | Calculated at 25°C [1] |
| Alkaline (pH 9) | ~1,300 years | Calculated value at 25°C [1] |
| Acidic (pH 5) | ~13 million years | Calculated value at 25°C [1] |
| Water/Sediment System | 30 days (Avg.) | Aerobic conditions [3] |
This extreme stability is attributed to its chemical structure and pKa of 9.1-9.5, making it a strong base that resists nucleophilic attack by water molecules, especially in neutral and acidic conditions [1] [2]. The compound is also reported to be stable to heat and light [1].
In contrast to its aqueous stability, propamocarb degrades much more rapidly in dynamic environments like soil and on plant surfaces.
| Environment / Matrix | Half-Life (t₁/₂) | Notes |
|---|---|---|
| Soil (Aerobic) | 14 days (lab); 77 days (field avg.) | Non-persistent to moderately persistent [2] [3] |
| Soil (Anaerobic) | 92 days (field avg.) | [3] |
| Plant Surfaces | 4.8 - 9.2 days (RL₅₀ range) | Varies by crop; RL₅₀ is the dissipation time for 50% of residue [2] |
The following diagram illustrates the conceptual relationship between pH and the hydrolysis half-life of this compound, based on the calculated data.
The half-life of this compound varies significantly between different food crops, which directly influences the established safe pre-harvest intervals (PHI) [4] [5].
| Crop | Experimental Half-Life (t₁/₂) | Suggested Pre-Harvest Interval (PHI) | Maximum Residue Limit (MRL) |
|---|---|---|---|
| Tomatoes | 1.29 days [5] | 4 days [5] | 2 mg/kg (China); 4 mg/kg (EU) [6] |
| Potatoes | 2.26 days [4] [5] | 3 days [5] | 0.3 mg/kg (China); 0.5 mg/kg (Codex) [4] [6] |
| Cucumber | 9.05 days [5] | 7 days [5] | 5 mg/kg (China & EU) [6] |
For researchers determining propamocarb residues, the QuEChERS method is widely used for sample preparation due to its efficiency and reliability [4] [5].
A typical workflow for analyzing this compound in plant matrices is as follows:
Key Analytical Conditions (from literature):
This compound is characterized by extreme hydrolytic stability in water, especially at neutral to low pH, but exhibits much shorter, manageable half-lives in agricultural environments. This profile makes it a reliable and effective fungicide while requiring science-based pre-harvest intervals to ensure food safety.
The systemic activity of a pesticide is largely governed by its inherent physicochemical properties. The data below for Propamocarb helps explain its behavior in plant systems [1].
| Property | Value | Implication for Systemic Activity |
|---|---|---|
| Water Solubility (at 20°C) | 900,000 mg/L [1] | High. Facilitates easy dissolution in the plant's apoplast and transport within the xylem. |
| Octanol-Water Partition Coefficient (Log P) | 0.84 [1] | Low. Indicates high hydrophilicity and low lipophilicity, favoring accumulation in aqueous plant compartments over waxy cuticles. |
| Vapour Pressure (at 20°C) | 730 mPa [1] | Moderate. Suggests potential for volatilization and vapor redistribution across plant surfaces. |
| Dissociation Constant (pKa) | 9.5 [1] | Strong base. The molecule will be predominantly cationic at physiological pHs, influencing its interaction with plant membranes and transporters. |
| Soil DT₅₀ (Laboratory) | 14 days [1] | Non-persistent. Indicates moderate degradation in soil, which is relevant for root uptake and soil drench applications. |
Propamocarb is a systemic fungicide, meaning it can be absorbed and moved within the plant. Its movement occurs through several key pathways, which are common to many systemic pesticides [2].
Figure 1: Pathways of propamocarb absorption and redistribution within plants after foliar or soil application.
Once inside the plant, propamocarb induces complex molecular responses. Research on cucumbers has identified specific genes and pathways involved in detoxification and stress response.
| Gene / Pathway | Function / Role in Response to Propamocarb |
|---|---|
| CsHMGB | A high-mobility-group protein. Overexpression enhances the ascorbate-glutathione (AsA-GSH) cycle, boosting antioxidant enzyme activity (SOD, POD, CAT, etc.) and reducing reactive oxygen species (ROS), thereby alleviating phytotoxicity [3] [4]. |
| CsDIR16 | A dirigent protein involved in lignin biosynthesis. Overexpression lowers propamocarb residues. It is thought to guide the radical coupling process in lignan formation, which may be part of a defense mechanism [5]. |
| CsGSH2 | A key enzyme in glutathione (GSH) synthesis. Overexpression increases GSH accumulation and the activity of glutathione S-transferase (GST) and other related enzymes, enhancing the glutathione-dependent detoxification pathway [6]. |
| Phenylpropanoid Pathway | Propamocarb upregulates this pathway, leading to increased lignin biosynthesis. Lignin deposition can strengthen cell walls as a physical defense mechanism [7]. |
The relationship between these key pathways can be visualized as an integrated detoxification and defense network [3] [6] [4].
Figure 2: Integrated molecular response network to propamocarb stress in plants, showing key genes and detoxification pathways.
For researchers aiming to validate or explore these mechanisms, the following protocols from the literature can serve as a robust starting point.
1. Plant Material and Propamocarb Treatment
2. Sample Collection for Residue and Gene Expression Analysis
3. Key Analytical Measurements
CsHMGB, CsDIR16, or CsGSH2, design specific primers. Use the 2^(-ΔΔCT) method to analyze relative expression levels compared to control plants and internal reference genes [5] [6] [4].H2O2 and O2- levels, and Malondialdehyde (MDA) content as a marker for lipid peroxidation [3] [6].
The following table summarizes the key quantitative data available for this compound. Please note that some values, particularly the log P, vary between sources due to differences in measurement or reporting methods.
| Property | Value | Conditions / Notes | Data Source |
|---|---|---|---|
| Water Solubility | 1,005,000 mg/L | High at 20°C & pH 7 (verified for regulatory purposes) | [1] |
| >700,000 mg/L | At 25°C | [2] | |
| Log P (Partition Coefficient) | -1.4 | Octanol-water at pH 7, 20°C (verified for regulatory purposes) | [1] |
| 1.19 | Reported by an analytical company | [3] | |
| Log P (Base Form) | 0.84 | For Propamocarb (non-salt form) | [4] |
| pKa (Dissociation Constant) | 9.6 | At 25°C | [1] |
| 9.1 | [2] | ||
| Molecular Weight | 224.73 g/mol | [1] [2] | |
| Melting Point | 64.2 °C | Verified for regulatory purposes | [1] |
| 45 - 55 °C | [2] |
While the searched sources do not contain step-by-step laboratory protocols, they provide context on how this data is generated and used, which is critical for interpreting its reliability.
The physicochemical properties of a compound are interconnected and crucial for predicting its behavior in a biological system. The following diagram illustrates the core relationships between the key properties of this compound and their significance in pharmaceutical development.
> This workflow shows how the fundamental properties of Propamocarb HCl influence its membrane permeability and solubility, which are experimentally assessed to predict its oral bioavailability.
The table below summarizes the core toxicological reference values for propamocarb as established in the recent EU review process.
| Toxicological Measure | Value | Basis | Source |
|---|---|---|---|
| Acceptable Daily Intake (ADI) | 0.24 mg/kg body weight per day | Recalculated from propamocarb hydrochloride value to express as propamocarb equivalents [1]. | EFSA (2024) [1] |
| Acute Reference Dose (ARfD) | 0.84 mg/kg body weight | Recalculated from this compound value to express as propamocarb equivalents [1]. | EFSA (2024) [1] |
EFSA's consumer risk assessment concluded that both the short-term and long-term intake of residues from the reported agricultural uses is unlikely to present a risk to consumer health, as the calculated exposures did not exceed these reference values [1].
While the regulatory ADI and ARfD are considered protective, recent experimental studies on mice have identified specific toxicological effects, primarily linked to gut microbiota dysbiosis and metabolic disruption. The following table contrasts the regulatory and experimental exposure scenarios.
| Study Focus | Experimental Model & Dose | Key Findings | Source |
|---|
| Chronic Exposure & Metabolic Disorder | C57BL/6J mice, 10 weeks, 1, 3, and 10 mg/L in drinking water [2]. | - Induced bile acid metabolic disorder.
These experimental doses are not directly comparable to human dietary exposure regulated by MRLs. The studies indicate that high-dose propamocarb exposure can disturb host metabolism through altering the gut microbiome and its metabolites [2] [3].
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.
1. Chronic Exposure and Bile Acid Metabolism Study [2]
2. Gut Microbiota Dysbiosis Study [3]
The diagram below summarizes the key mechanistic pathway of propamocarb toxicity identified in the cited experimental studies.
This pathway illustrates the sequence from propamocarb exposure to downstream metabolic effects, mediated through gut microbiota changes [2] [3].
Based on the available patent and commercial data, here are more detailed explanations of the synthesis pathways.
Solvent-Free Gasification Method: This method involves vaporizing the liquid raw materials (N-propyl chloroformate and N,N-dimethyl-1,3-propanediamine) before they are introduced to the reaction zone [1]. The reaction occurs in the gas phase, which eliminates the need for any solvent and avoids the generation of wastewater or other process wastes, making it an environmentally friendly ("green") alternative [1].
Conventional Aqueous Phase Synthesis: The general method involves charging a reaction kettle with N,N-dimethyl-1,3-propanediamine, water, and an anti-hydrolysis agent [2] [3]. N-propyl chloroformate is then added dropwise while carefully maintaining a low temperature (e.g., between 23–28 °C) over several hours to control the reaction speed and minimize hydrolysis of the chloroformate [3]. After the addition is complete, the mixture undergoes a thermal insulation step for about two hours, followed by vacuum dehydration at temperatures not exceeding 110 °C to obtain the final product [3].
Continuous Flow in a Microreactor: This modern approach uses a microreactor system for continuous production. The reagents (diamine, chloroformate, and water) are pumped from separate tanks into the microreactor at precisely controlled flow rates (e.g., 20.54 parts/min for chloroformate, 16.95 parts/min for diamine, and 17.15 parts/min for water) and a set temperature (e.g., 50 °C) [4]. The total residence time for the reaction in this specific example was about 18.3 minutes, demonstrating a highly efficient and rapid process [4].
For researchers, the following data is crucial for process design and analysis:
| Property | Value | Reference / Notes |
|---|---|---|
| Molecular Formula | C₉H₂₁ClN₂O₂ | [3] |
| Molecular Weight | 224.73 g/mol | [3] |
| Melting Point | 64.2 °C | [3] |
| Water Solubility (at 20°C) | 1005 g/L | High; at pH 7 [3] |
| Octanol-Water Partition Coeff. (Log P) | -1.4 | At pH 7, 20°C [3] |
| Dissociation Constant (pKa) | 9.6 | [3] |
| Minimum Active Substance Purity | 92 - 97% | Typical commercial specification [3] |
The core synthesis of propamocarb hydrochloride is a straightforward condensation reaction. The following diagram illustrates the pathway and the different process environments.
This diagram illustrates the core chemical reaction and the three primary industrial process environments used for synthesis.
Propamocarb is a systemic carbamate fungicide used to control soil, root, and leaf diseases caused by Oomycetes. Its action is related to disturbing membrane function [1] [2].
Ppar-α (a master regulator of lipid metabolism), Fas (Fatty Acid Synthase), and Acc1 (Acetyl CoA carboxylase 1) [3].The following diagram summarizes this proposed mechanism and the experimental observations:
The table below summarizes key quantitative findings from the zebrafish study, which provides the most concrete data on propamocarb's impact on lipid metabolism [3].
| Parameter Investigated | Specific Genes/Metabolites Affected | Observed Change (vs. Control) | Biological Implication |
|---|---|---|---|
| Hepatic Triglyceride (TG) | Triglyceride content | Significant decrease | Overall reduction in lipid storage in the liver. |
| Gene Expression | Ppar-α (Peroxisome Proliferator Activated Receptor alpha) |
Significant downregulation | Disruption of a key regulator of fatty acid oxidation and lipid homeostasis. |
Fas (Fatty Acid Synthase) |
Significant downregulation | Inhibition of de novo synthesis of fatty acids. | |
Acc1 (Acetyl CoA Carboxylase 1) |
Significant downregulation | Inhibition of a critical enzyme catalyzing the first step of fatty acid synthesis. | |
Acox1 (Acyl-CoA Oxidase) |
Significant downregulation | Potential impairment of fatty acid β-oxidation. | |
| Metabolomic Profile | Various metabolites in lipid metabolism pathways | Significant alteration (48 metabolites) | Confirms widespread disruption of lipid metabolic pathways. |
For researchers aiming to investigate propamocarb's mechanism, here are methodologies from the cited literature.
1. In Vivo Toxicological and Metabolic Profiling (Zebrafish Model)
Ppar-α, Fas, Acc1) via quantitative real-time PCR (qPCR).2. Molecular and Transgenic Analysis in Plants
CsMAPEG) from cucumber cDNA.Based on the gathered information, the mechanism of propamocarb is characterized by:
The table below summarizes the core physicochemical data for Propamocarb Hydrochloride.
| Property | Value / Description | Remarks / Conditions |
|---|---|---|
| Chemical Name (IUPAC) | propyl 3-(dimethylamino)propylcarbamate hydrochloride [1] | |
| CAS Registry Number | 25606-41-1 [1] [2] [3] | |
| Molecular Formula | C₉H₂₁ClN₂O₂ [1] [2] | |
| Molecular Weight | 224.73 g/mol [1] [2] [3] | |
| Physical State | Colourless, very hygroscopic crystalline solid [4] | Technical material is a faint aromatic odor [4] |
| Melting Point | 45-55 °C [4] | Also reported as 64.2 °C [1] |
| Boiling Point | Decomposes before boiling [1] | Also reported as 272.3°C at 760 mmHg [2] |
| Density | 1.16 g/ml [1] | |
| Vapour Pressure | 6 × 10⁻⁶ Torr (at 25 °C) [4] | ~8.00 × 10⁻⁴ Pa |
| Dissociation Constant (pKa) | 9.6 [1] | Also reported as 9.1 [4] |
Understanding the solubility profile is critical for formulation development and environmental fate assessment.
| Property | Value | Conditions / Solvent |
|---|---|---|
| Water Solubility | >700 g/l [4] | At 25°C |
| 1005000 mg/l (~1005 g/l) [1] | At 20 °C, pH 7 | |
| Log P (Partition Coefficient) | -1.4 [1] | Octanol-water at pH 7, 20°C |
| Solubility in Organic Solvents | ||
| - Acetone | 560,000 mg/l [1] | At 20°C |
| - Dichloromethane | 4,800 mg/l [1] | At 20°C |
| - Methanol | >500 g/l [4] | At 25°C |
| - Ethyl acetate | 4,800 mg/l [1] | At 20°C |
| - Toluene | 40 mg/l [1] | At 20°C |
| - Hexane | <0.1 g/l [4] | At 25°C |
| Property | Description |
|---|---|
| Stability | Very stable to hydrolysis. Stable at 55°C for over 2 years, and to light. Hygroscopic [4]. |
| Hydrolysis Half-life | ~5 days (at pH 14); ~1.3 × 10³ years (at pH 9); ~1.3 × 10⁷ years (at pH 5) [4]. |
| Storage Temperature | 0-6°C [2]. |
| Minimum Active Substance Purity | 92-97% [1]. Technical material purity is typically >95% [4]. |
For researchers requiring protocols to quantify this compound, here are experimentally cited methodologies:
The experimental workflow for residue analysis can be summarized as follows, incorporating the cited methodologies:
While a full toxicological profile is outside this guide's scope, here are key points for safety assessments:
Propamocarb-hydrochloride is a systemic carbamate fungicide widely used against phycomycetous diseases in various crops, including potatoes [1]. Monitoring its dissipation is crucial for food safety, as pesticide residues can accumulate to levels exceeding maximum residue limits (MRLs). This application note details a reliable method for extracting and quantifying propamocarb-hydrochloride in potatoes using the QuEChERS sample preparation approach followed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The method enables the determination of residue levels, dissipation half-lives, and appropriate pre-harvest intervals (PHI) [2] [1].
The following workflow outlines the sample preparation and analysis steps:
The method's selectivity was confirmed, as control potato samples showed no interfering peaks at the retention time of propamocarb-hydrochloride [1].
The method was validated according to standard procedures, demonstrating satisfactory performance [1] [3].
Field trials investigated the dissipation of two commercial formulations of propamocarb-hydrochloride (Previcur-N 72.2% SL and Proplant 72.2% SL) in potatoes. The data below summarize the residue levels and degradation kinetics. The pre-harvest interval (PHI) is the waiting period between the last pesticide application and harvest, ensuring residues fall below the MRL.
Table 1: Dissipation of Propamocarb-Hydrochloride Formulations in Potatoes [2] [1]
| Time (Days) | Previcur-N Residue (mg kg⁻¹) | Previcur-N Loss (%) | Proplant Residue (mg kg⁻¹) | Proplant Loss (%) |
|---|---|---|---|---|
| Initial | 0.99 | 0.00 | 1.31 | 0.00 |
| 3 | 0.48 | 51.52 | 1.09 | 16.79 |
| 5 | 0.28 | 71.72 | 0.89 | 32.06 |
| 7 | 0.11 | 88.88 | 0.65 | 50.38 |
| 10 | 0.02 | 97.98 | 0.32 | 75.57 |
| 15 | Not Detected | 100.00 | 0.10 | 92.37 |
Table 2: Calculated Degradation Parameters and Safety Intervals [2] [1] [3]
| Parameter | Previcur-N | Proplant |
|---|---|---|
| Half-life (t₁/₂, days) | 2.26 | 6.29 |
| Pre-Harvest Interval (PHI) | 3 days | 10 days |
| Maximum Residue Limit (MRL) | 0.5 mg kg⁻¹ [3] | 0.5 mg kg⁻¹ [3] |
The experimental data showed that the degradation rate was formulation-dependent. Previcur-N dissipated much faster than Proplant, with half-lives of 2.26 days and 6.29 days, respectively [2] [1]. Consequently, a shorter PHI of 3 days is suggested for Previcur-N, while a longer PHI of 10 days is recommended for Proplant to ensure residue levels fall below the MRL of 0.5 mg kg⁻¹ [2] [1].
The QuEChERS methodology proved to be a quick, easy, and effective sample preparation technique for propamocarb-hydrochloride, providing clean extracts and satisfactory recovery rates [1] [4]. Coupling with HPLC-DAD offered a robust and accessible means for quantification.
The significant difference in dissipation between formulations highlights a critical point for agricultural practice: the formulation type must be considered when determining appropriate pre-harvest intervals to ensure compliance with food safety standards [2]. This method provides a reliable framework for such assessments.
Propamocarb is primarily used as its hydrochloride salt for fungal disease control [1] [2].
Propamocarb is specifically active against Oomycetes fungi, including genera such as Pythium, Phytophthora, Peronospora, and Bremia [1] [2]. It is used on a variety of crops, with registered uses across many countries [1].
The appropriate application rate depends on the target crop, application method, and formulation. The following table summarizes historical and current application rates for this compound, based on a formulation containing 72.2% active ingredient [1].
Table 1: Propamocarb Soil Drench Application Guidelines
| Country (Historical Data) | Commodity | Application Rate (Formulation) | Application Rate (a.i.) | Application Method Notes |
|---|---|---|---|---|
| Austria | Cucumbers | 0.25% : 3 L/m² | 5.4 g/m² | Post-seeding drench |
| Cucumbers | 0.15% : 0.2 L/plant | 0.22 g/plant | Post-plant drench (repeat after 4 weeks) | |
| Germany (FR) | Cucurbits & Tomatoes | 0.15% : 6 L/m² | 6.5 g/m² | Pre-plant drench |
| Tomatoes | 0.15% : 0.2 L/plant | 0.22 g/plant | Post-plant drench | |
| Netherlands | Cucumbers & Tomatoes | 0.1% : 5 L/m² | 3.6 g/m² | Pre-plant drench |
| Tomatoes | 0.1% : 0.25-0.5 L/plant | 0.2-0.4 g/plant | Post-plant drench | |
| France | Vegetables & Strawberries | 14 mL/m² | 10.1 g/m² | Drench |
| 300 mL/m³ | 217 g/m³ | Soil incorporation | ||
| Italy | Vegetables | 8-12 mL/m² | 5.7-8.7 g/m² | Pre-plant drench |
Current Usage Guidance: For the 2025 season, Bayer advises that no more than 6060 g of propamocarb per hectare should be applied per crop to protect its long-term efficacy [3]. Always consult local regulatory authorities for the most up-to-date approved rates and labels in your region.
This protocol is adapted from a published study investigating the dissipation of different propamocarb formulations in potatoes, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) [4].
The workflow for this experimental protocol is summarized below.
1. Introduction to Propamocarb and Downy Mildew
Propamocarb is a systemic carbamate fungicide specifically effective against oomycete pathogens causing downy mildew in various crops [1]. It operates by uniquely inhibiting the biosynthesis of phospholipids and fatty acids in the pathogen's cell membrane, disrupting the growth of mycelia, formation of sporangia, and spore germination [1]. Its systemic properties allow it to be absorbed through roots, stems, and leaves, distributing throughout the plant to provide thorough protection [1].
2. Application Protocol and Quantitative Data
The core application method for controlling downy mildew is foliar spray, recommended at the initial disease stage [1].
The search results provide specific data for one formulation, but a complete dataset for various common formulations was not available. The information from the available source is summarized below:
| Formulation | Concentration | Application Rate per Hectare | Target Diseases & Crops |
|---|---|---|---|
| 722 g/L SL | 722 g/L | 900 - 1500 mL [1] | Downy mildew, blight on cucumbers, melons, grapes [1] |
3. Molecular Mechanisms and Detoxification Pathways
Research using the low-pesticide-residue cucumber cultivar 'D0351' has identified key genes involved in the response to propamocarb, revealing a complex detoxification mechanism [2] [3].
The following diagram illustrates the workflow and logical relationships of the key experiments that elucidated this molecular pathway.
Diagram 1: Experimental workflow for elucidating the molecular mechanism of low propamocarb residue in cucumber.
The gene CsMAPEG is constitutively expressed and responds to propamocarb stress, as well as salicylic acid (SA) and gibberellin (GA) signaling [2]. Functional analysis reveals that overexpression of CsMAPEG leads to a lower propamocarb residue abundance in cucumber fruits compared to antisense and wild-type plants [2]. The mechanism involves upregulation of detoxification enzymes.
| Gene Name | Gene Family | Functional Role in Propamocarb Response |
|---|---|---|
| CsMAPEG | MAPEG superfamily [2] | Increases SOD, POD, and GST enzyme activity, enhancing PM degradation and metabolism [2]. |
| CsMCF | Mitochondrial Carrier Family (MCF) [3] | Responds to biotic/abiotic stress; overexpression reduces PM residues, though exact metabolic pathway is not fully elucidated [3]. |
The relationship between gene function, enzyme activity, and residue reduction is summarized in the following pathway diagram.
Diagram 2: Functional pathway of CsMAPEG in reducing propamocarb residues.
4. Experimental Protocol for Gene Expression Analysis
This protocol is adapted from methodologies used to validate gene function in response to propamocarb [3].
Future trends in disease control involve developing green chemical pesticides with new mechanisms of action and efficient biological pesticides [1]. An integrated approach, combining the use of disease-resistant varieties, soil disinfection, disease-resistant seedling breeding, and targeted initial pharmaceutical prevention, is crucial for sustainable cultivation [1].
The presented notes and protocols synthesize current application practices with advanced molecular research. The identification of genes like CsMAPEG and CsMCF opens avenues for breeding new cucumber varieties with inherently low pesticide residue levels through molecular marker-assisted selection or genetic engineering [2] [3].
Propamocarb hydrochloride is a systemic carbamate fungicide with high efficacy against oomycetes [1] [2]. Its unique mode of action involves inhibiting the biosynthesis of phospholipids and fatty acids in the cell membrane of the pathogen, disrupting mycelial growth, sporangia formation, and spore germination [1] [2]. It exhibits no cross-resistance with other oomicides [2].
The fungicide is xylem-mobile, allowing for uptake and upward translocation within the plant when applied as a soil drench or seed treatment [1]. Its activity is critically specific, making accurate pathogen identification essential for successful application.
Figure 1: Propamocarb's Mechanism of Action and Specificity. The fungicide specifically targets oomycetes by disrupting cell membrane synthesis and provides systemic protection after root or seed uptake. It is ineffective against true fungi.
Propamocarb is formulated for use as a seed treatment, soil drench, or foliar spray. The most relevant application methods for managing damping-off are detailed below.
Table 1: Registered Use Patterns for Propamocarb HCl (722 g/L formulation) in Damping-off Management [2] [3] [4]
| Application Method | Target Crops | Application Rate | Protocol Details |
|---|---|---|---|
| Seed Treatment | Sugar beet, Soybeans, Cotton [3] | 14.4–28.8 g a.i./kg of seed [3] | Coat seeds uniformly with the fungicide solution prior to sowing. |
| Seedbed / Soil Drench | Vegetables (e.g., cucumbers, tomatoes, peppers) [2] [3] | 108–180 g a.i./HL (0.15%-0.25%) [3] or 5.4–9.0 g/m² [3] | Apply as a drench to the seeding area before or after sowing, ensuring the solution reaches the root zone. |
| Soil Incorporation | Ornamentals, Strawberries [3] | 217–289 g a.i./m³ [3] | Mix the fungicide thoroughly into the soil or potting medium before planting. |
Table 2: Pathogen Specificity and Comparative Efficacy of Fungicides [5] [6]
| Pathogen | Pathogen Type | Propamocarb Efficacy | Alternative Chemical Controls |
|---|---|---|---|
| Pythium spp. | Oomycete | Highly Effective [1] [4] [6] | Metalaxyl, Mefenoxam [6] |
| Phytophthora spp. | Oomycete | Highly Effective [1] [4] | Metalaxyl, Mefenoxam [5] |
| Aphanomyces spp. | Oomycete | Effective [3] | Metalaxyl [7] |
| Rhizoctonia spp. | True Fungus | Not Effective [7] | Azoxystrobin, Thiram, Fludioxonil [6] |
| Fusarium spp. | True Fungus | Not Effective [7] | Azoxystrobin, Thiram, Fludioxonil [6] |
Recent field studies highlight crucial limitations that must be factored into robust experimental protocols.
Figure 2: Experimental and Management Workflow for Damping-off. This logic flow emphasizes the necessity of pathogen diagnosis before fungicide selection and the integration of propamocarb into a broader IPM strategy for sustainable control.
This compound remains a valuable tool for targeting oomycete-specific damping-off in controlled environments. Future research should prioritize developing integrated protocols that combine propamocarb with biological control agents, host resistance, and cultural practices to manage complex soilborne pathogen communities effectively in the field [7] [8] [9]. Furthermore, investigating the potential non-target effects of intensive fungicide use on beneficial soil microbiomes and disease suppressiveness represents a critical frontier for sustainable plant disease management [10].
This compound is a systemic carbamate fungicide used to control diseases caused by oomycetes, such as Pythium and Phytophthora species [1]. In in vitro assays, it is employed to assess its effects on the growth and development of these plant pathogens.
A key consideration for in vitro work is the phenomenon of chemical hormesis, where sub-inhibitory doses of a fungicide can stimulate, rather than inhibit, the growth of resistant pathogen strains [2]. One study established a detailed protocol for detecting such hormetic responses using radial growth as an endpoint [2].
The table below summarizes the concentration ranges of this compound used in specific in vitro radial growth assays with a resistant strain of Pythium aphanidermatum [2].
| Pathogen | Assay Type | Tested Concentration Range | Benchmark Dose (BMD) / Reference | Key Findings |
|---|---|---|---|---|
| Pythium aphanidermatum (mefenoxam- and propamocarb-resistant isolate) | Radial growth on Corn Meal Agar (CMA) | A range of concentrations from "MAR x 10^4 to MAR x 10^-4"* [2] | The Benchmark Dose (BMD) was calculated and used as a reference for a second assay with more concentrations [2]. | A biphasic, hormetic response was observed: stimulation of radial growth at low doses and inhibition at high doses [2]. |
*MAR: Minimum Application Rate. The study calculated MAR in ppm based on recommended agricultural rates, assuming a soil bulk density of 1.2 g cm³ and an effective soil depth of 2 cm [2].
This protocol is adapted from a study designed to detect chemical hormesis in fungi and oomycetes [2].
1. Pathogen Strain and Culture
2. Fungicide Stock Solution Preparation
3. Preparation of Amended Media
4. Inoculation and Incubation
5. Data Collection and Analysis
The following diagram illustrates the key steps and decision points in the radial growth assay protocol.
Diagram 1: Workflow for the in vitro radial growth assay to assess this compound effects and hormesis.
The hormetic response observed with this compound follows a characteristic biphasic pattern, which can be conceptually modeled as follows.
Diagram 2: Conceptual model of the biphasic hormetic response to this compound.
The provided information offers a foundation for in vitro work with this compound. For further investigation, you may need to:
Propamocarb is a systemic carbamate fungicide used to control soil, root, and leaf diseases caused by oomycetes, such as Phytophthora infestans (late blight) [1] [2]. Its primary mode of action involves inhibiting phospholipid and fatty acid synthesis, compromising fungal cell membrane integrity [3]. To date, there are no confirmed reports of field resistance to propamocarb in target pathogens, and it is considered to have a low inherent resistance risk [1] [2]. However, the emergence of new late blight strains resistant to other fungicide groups makes the preservation of propamocarb's efficacy critical [1].
The core strategy is to use propamocarb within an Anti-Resistance Strategy (ARS) that minimizes selection pressure on pathogen populations. Key recommendations are summarized below.
| Strategy | Recommendation | Rationale & Implementation |
|---|---|---|
| Application Mode | Always apply in a mixture [1] | Use with effective partner(s) from different FRAC groups. Provides multiple, simultaneous modes of action. |
| Application Rotation | Alternate with different modes of action [1] | Reduces repeated selection pressure from any single fungicide group. |
| Dose Rate | Use the full, recommended dose [1] | Sub-lethal doses can promote survival of less-sensitive isolates. |
| Application Frequency | Follow specific use limits [1] | Bayer recommends ≤6060 g propamocarb per hectare per crop season (2025). |
| Pathogen Monitoring | Implement regular resistance monitoring | Use bioassays and molecular tools to detect early shifts in sensitivity. |
For researchers monitoring sensitivity or screening for novel resistance traits, the following established protocols can serve as a reference.
This bioassay determines the effective concentration of propamocarb that inhibits mycelial growth by 50%.
This protocol describes a sequential mutagenesis approach using multiple agents to improve fungicide tolerance in a fungal biocontrol agent, as demonstrated for Lecanicillium lecanii [4]. The workflow below outlines the key stages of this process.
Sustained resistance management requires ongoing monitoring of pathogen populations and understanding the biochemical basis of tolerance.
Since propamocarb targets membrane biosynthesis, analyzing lipid constituents and membrane integrity in tolerant strains can provide functional validation.
Propamocarb remains a valuable tool for oomycete control. Its long-term efficacy depends on strict adherence to resistance management principles: always mix, rotate, and apply at the full label rate. The experimental protocols outlined provide researchers with methods to monitor field populations, study resistance mechanisms, and develop improved strains for integrated pest management programs.
The unified residue definition ensures that all relevant chemical forms are monitored and regulated as a single entity. The key parameters for analytical methods are summarized below:
| Parameter | Specification |
|---|---|
| Enforcement Residue Definition | "Propamocarb (sum of propamocarb and its salts expressed as propamocarb)" [1] [2] [3] |
| Risk Assessment Residue Definition | Same as enforcement definition [1] [2] [3]. |
| Applicable Commodities | Primary crops, rotational crops, processed products, honey [1] [2]. |
| Recommended Analytical Technique | High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) [1] [2]. |
| Validated Limit of Quantification (LOQ) | 0.01 mg/kg for crops with high water content and honey [1] [2]. |
The established method for quantifying residues according to the enforcement definition is HPLC-MS/MS. The following workflow outlines the key stages of the analytical process:
Sample Preparation: A representative portion of the commodity (e.g., radish roots, honey) is homogenized. For solid plant tissues, this may involve freezing and grinding under cryogenic conditions to ensure a uniform sample [1] [2] [3].
Extraction and Clean-up: Residues are extracted from the matrix using a suitable solvent, typically methanol, acetonitrile, or a buffered aqueous mixture. This is followed by a clean-up step, such as Solid-Phase Extraction (SPE), to remove co-extracted compounds that could interfere with the analysis [1] [2].
Analysis and Quantification: The purified extract is analyzed by HPLC-MS/MS. The HPLC system separates propamocarb from other components, and the tandem mass spectrometer detects and quantifies it based on its specific mass-to-charge ratio. Quantification is achieved by comparing the sample response to a calibration curve of known standard concentrations. The method must be validated to confirm it can reliably detect residues at the LOQ of 0.01 mg/kg [1] [2].
MRLs are established based on residue trials that reflect the approved use of the pesticide. The following table shows recent MRL changes for propamocarb:
| Commodity | Existing EU MRL (mg/kg) | Proposed/New EU MRL (mg/kg) | Justification |
|---|---|---|---|
| Small Radish Leaves (in Roman rocket/rucola) | 30 | 600 | Supports intended indoor use; no consumer risk identified [1]. |
| Radishes (Roots) | 3 | 8 | Supports intended indoor use; no consumer risk identified [1]. |
| Honey | 0.05 (at LOQ) | 15 | Reflects residues from semi-field trials on bee-attractive crops; no consumer risk identified [2]. |
| Chards/Beet Leaves | 30 | 40-50 | Supported by data extrapolated from lettuces; no consumer risk identified [3]. |
MRL applications and modifications are submitted in accordance with Article 6 of Regulation (EC) No 396/2005 [1] [2] [3]. The consumer risk assessment is performed using the EFSA Pesticide Residues Intake Model (PRIMo). For all the MRL changes discussed, EFSA concluded that the resulting short-term and long-term dietary exposure is unlikely to pose a risk to consumer health, as intake remains below the toxicological reference values [Acceptable Daily Intake (ADI) of 0.24 mg/kg bw per day and Acute Reference Dose (ARfD) of 0.84 mg/kg bw] [1] [2] [3].
For researchers and scientists enforcing compliance, the critical points are:
Propamocarb (propyl 3-(dimethylamino)propylcarbamate) is a fungicide approved in the European Union (EU) for controlling fungal diseases such as late blight (Phytophthora infestans) in crops including lettuces, potatoes, and tomatoes [1]. It is often formulated as its hydrochloride salt to enhance stability and application efficiency [1]. The maximum residue levels (MRLs) for propamocarb are established under Regulation (EC) No 396/2005, with the residue definition encompassing the sum of propamocarb and its salts, expressed as propamocarb [1].
Recent regulatory reviews have identified that the existing MRL of 40 mg/kg for propamocarb in lettuces could lead to acute consumer intake concerns, exceeding the acute reference dose (ARfD) at 113% [1]. Consequently, the European Food Safety Authority (EFSA) has derived a fall-back MRL of 30 mg/kg for lettuces, which is considered safe for consumer health [1]. Additionally, MRLs for other crops have been updated; for example, radishes (roots) increased from 3 to 8 mg/kg, and Roman rocket/rucola increased from 30 to 600 mg/kg [2].
EFSA's recent data call identified 40 authorized GAPs for propamocarb in lettuces across 10 EU Member States, covering northern outdoor (NEU), southern outdoor (SEU), and indoor applications [1]. The critical GAPs ensure that residue levels do not exceed the safe fall-back MRL.
Table 1: Authorized Good Agricultural Practices (GAPs) for Propamocarb in Selected EU Member States
| Member State | Application Method | Number of Applications | Application Rate (kg a.s./ha) | PHI (days) | Region |
|---|---|---|---|---|---|
| Czech Republic | Foliar spray | 1–2 | 1.20–1.44 | 7–14 | NEU |
| Germany | Drench/irrigation | 1–3 | 1.44–1.80 | 7–21 | NEU |
| France | Foliar spray | 1–2 | 1.20–1.50 | 7–14 | SEU |
| Spain | Foliar spray | 1–3 | 1.44–1.80 | 7–21 | SEU |
| Italy | Drip irrigation | 1–2 | 1.20–1.44 | 7–14 | Indoor |
Table 2: Maximum Residue Levels (MRLs) for Propamocarb in Key Commodities
| Commodity | Previous MRL (mg/kg) | Current MRL (mg/kg) | Effective Date |
|---|---|---|---|
| Lettuces | 40 | 30 (fall-back) | Expected Jan 2026 |
| Radishes (roots) | 3 | 8 | 23 July 2025 |
| Roman rocket/rucola | 30 | 600 | 23 July 2025 |
| Honey and apiculture | 0.05 | 15 | May 2024 |
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for multiresidue pesticide extraction [3].
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended for precise quantification [3] [5].
Chromatographic Conditions:
Mass Spectrometric Conditions:
Validate the method according to SANTE/11312/2021 guidelines [5]:
To protect the efficacy of propamocarb and minimize resistance development, adhere to the following guidelines [6]:
The workflow below summarizes the key steps for establishing and monitoring propamocarb GAP.
Diagram 1: Workflow for Establishing and Monitoring Propamocarb Good Agricultural Practice (GAP)
Propamocarb remains an effective fungicide when used according to authorized GAPs. The fall-back MRL of 30 mg/kg for lettuces ensures consumer safety while supporting agricultural productivity. Robust analytical methods, such as QuEChERS with UPLC-MS/MS, enable reliable residue monitoring. Adherence to resistance management strategies, including mixing modes of action and limiting application rates, is crucial for sustaining propamocarb efficacy.
The combination of propamocarb hydrochloride and fluopicolide represents a strategically important fungicidal formulation for managing oomycete pathogens in agricultural systems. This combination product, marketed as Infinito by Bayer Crop Science, leverages the complementary mechanisms of action of two distinct active ingredients to provide enhanced disease control against economically significant pathogens including Phytophthora infestans (causing potato late blight) and Phytophthora nicotianae (causing tobacco black shank). The strategic value of this combination has increased in response to the emergence of new resistant strains of oomycete pathogens, particularly those demonstrating resistance to other fungicide classes such as CAA fungicides (e.g., mandipropamid) and OSBPI fungicides (e.g., oxathiapiprolin) [1].
The propamocarb-fluopicolide combination exemplifies modern disease management approaches that integrate multiple modes of action to improve efficacy while managing resistance development. This compound (625 g/L in Infinito) is a systemic carbamate fungicide that disrupts cell membrane integrity, while fluopicolide (62.5 g/L in Infinito) is a benzamide fungicide with translaminar movement that targets the pathogen's cytoskeleton [2]. This combination provides protectant, curative, and anti-sporulant activity, offering comprehensive protection across all stages of pathogen development [2]. These properties make it particularly valuable in integrated disease management programs for high-value crops where oomycete diseases cause significant economic losses.
The efficacy of the propamocarb-fluopicolide combination stems from the complementary biochemical pathways targeted by each active ingredient, creating a multi-site attack strategy against oomycete pathogens:
Fluopicolide employs a novel mode of action by disrupting the pathogen's cytoskeleton through interference with spectrin-like proteins, which are vital for maintaining cellular structural integrity. This fungicide demonstrates translocaminar mobility within plant tissues and exhibits dramatic activity against motile zoospores, halting their movement within seconds of contact and causing cell rupture in less than a minute [2]. Additionally, fluopicolide affects all developmental stages of the pathogen lifecycle, including sporulation, zoospore and cyst formation, zoospore mobility, cyst germination, and mycelial growth. Its power to control mycelial growth also blocks the pathogen's sexual reproduction by preventing the mycelia of different mating types from meeting [2].
This compound operates through a distinct mechanism as a systemic fungicide that interferes with phospholipid and fatty acid biosynthesis, essential processes for fungal cell wall formation [3]. This disruption of membrane integrity crucially influences the pathogen's developmental pathway, promoting direct germination while significantly reducing spore production to approximately one-tenth of its potential [2]. The systemic activity of propamocarb enables comprehensive distribution within plant tissues, providing protection to new growth that emerges after application.
Research has confirmed that the combination of fluopicolide and propamocarb exhibits synergistic interaction rather than merely additive effects. Laboratory toxicity studies against Phytophthora nicotianae demonstrated that the combination index significantly enhanced efficacy compared to either component alone [4]. The individual half-maximal effective concentration (EC₅₀) values were 0.20 mg/L for fluopicolide and 3.30 mg/L for this compound when tested separately. However, when combined, the EC₅₀ value decreased to 0.06 mg/L, indicating substantial synergy [4]. This synergistic action translates to improved field performance and allows for reduced application rates while maintaining efficacy, contributing to more sustainable agricultural practices.
Table 1: Comparative Efficacy of Individual Components and Combination Against Phytophthora nicotianae
| Treatment | EC₅₀ Value (mg/L) | Relative Efficacy |
|---|---|---|
| Fluopicolide alone | 0.20 | Baseline |
| This compound alone | 3.30 | 16.5× less effective than fluopicolide |
| Combination (fluopicolide + propamocarb) | 0.06 | 3.3× more effective than fluopicolide alone |
The combination product demonstrates activity across multiple stages of the oomycete pathogen lifecycle:
The primary commercial formulation containing propamocarb and fluopicolide is Infinito 68.75 SC, a suspension concentrate developed by Bayer Crop Science [5]. This formulation contains 62.5 g/L this compound and 6.25 g/L fluopicolide,
creating a standardized 10:1 ratio that optimizes the synergistic relationship between the two active ingredients [2]. The suspension concentrate formulation provides excellent mixing properties and spray tank stability while facilitating uniform coverage on plant surfaces. The product is available in standard 10-liter containers, with application rates typically ranging from 1.2 to 1.6 L/ha depending on disease pressure and target crop [2].
While Infinito provides complete late blight protection without additional fungicides, it can be used in rotation with other mode of action groups as part of resistance management strategies. Recommended tank mix partners and alternates include:
QiI fungicides: Amisulbrom and cyazofamid provide effective protection against tuber blight and represent different mode of action groups suitable for rotation [2]. However, these should not be applied as a mix together since both belong to the QiI mode of action group.
Cymoxanil combinations: Although sometimes suggested for combating CAA-resistant strains (EU_43_A1), cymoxanil alone provides only 2-3 days protection which is generally insufficient [1].
Amisulbrom: Maintaining full dose rates is critical, as Bayer glasshouse trials indicated that amisulbrom at 60% dose provides only 20-25% control of EU_43_A1 isolates, while the full rate increases control to over 70% [1].
Table 2: Compatible Fungicide Classes for Rotation Programs
| Fungicide Class | Example Active Ingredients | Compatibility Rating | Application Notes |
|---|---|---|---|
| QiI fungicides | Amisulbrom, cyazofamid | High | Do not mix QiI fungicides together; use in alternation |
| Phenylamides | Mefenoxam, metalaxyl | Moderate | Known resistance issues; use with caution |
| Carbamates | Propamocarb | N/A | Base component of Infinito |
| Benzamides | Fluopicolide | N/A | Base component of Infinito |
| CAA fungicides | Mandipropamid | Low to moderate | Resistance reported in newer strains |
For control of late blight (Phytophthora infestans) in potatoes, Infinito should be applied preventatively as part of a scheduled blight control program timed with blight infection periods or local blight warnings [2]. Applications should commence when the crop meets along the row, typically starting from tuber initiation through canopy complete until complete haulm destruction [2].
Applications must be made to dry foliage, and irrigation or rainfall should not occur within 1 hour after application to ensure proper adsorption [2]. Under high disease pressure or in irrigated crops (which should be treated as high risk), the spray interval may be shortened to 7 days, though all other conditions of use must still be followed.
The propamocarb-fluopicolide combination has demonstrated efficacy against various oomycete pathogens across multiple crop species:
Tomatoes: Applications should begin at fruit development stage, with research showing 7-day intervals at 1.5-3.0 L/ha providing effective control while maintaining residues below maximum residue limits [5].
Tobacco: For control of black shank caused by Phytophthora nicotianae, both greenhouse and field trials have demonstrated superior efficacy compared to dimethomorph and mefenoxam standards [4].
Vegetable Brassicas: Under Extension of Authorisation for Minor Use (EAMU) provisions, Infinito can be applied to control downy mildew (Peronospora spp.) on protected and outdoor broccoli, Brussels sprouts, cabbage, cauliflower, kale, and collards at a maximum rate of 1.6 L/ha [2].
Allium crops: For control of downy mildew on bulb onion, shallot, garlic, leek, and salad onion, and white tip (Phytophthora porri) in leek, a maximum of one application per year is permitted at 1.6 L/ha [2].
The emergence of new late blight strains with resistance to multiple fungicide classes has heightened the importance of robust resistance management strategies. Recent monitoring has identified genotypes EU_43_A1 and EU_46_A1 which have demonstrated resistance to both CAA fungicides (e.g., mandipropamid) and OSBPI fungicides (e.g., oxathiapiprolin) [1]. These newer genotypes represent a significant challenge as they are more virulent and capable of overcoming major resistance genes in cultivars previously considered resistant.
Importantly, monitoring studies conducted from 2013 to 2023 on 460 Phytophthora infestans isolates across Northern, Central, and Southern Europe have not detected field resistance to fluopicolide [6]. Similarly, propamocarb continues to be effective against late blight with no reported resistance [1]. This maintained sensitivity underscores the value of incorporating these active ingredients into resistance management programs.
To preserve the long-term efficacy of the propamocarb-fluopicolide combination, the following resistance management protocols should be implemented:
Application Limitation: No more than two consecutive applications of Infinito should be made before switching to an alternative mode of action [6]. The total number of Infinito applications should not exceed four times or more than 50% of the total fungicide applications per season [6].
Propamocarb Stewardship: To protect the ongoing efficacy of propamocarb, applications should not exceed 6060 g propamocarb per hectare per crop in 2025 [1]. Propamocarb should always be applied in mixture with another fungicide with sufficient activity on P. infestans and in alternation with fungicides from different cross-resistance groups [1].
Programmed Alternation: Infinito should be alternated with products containing different modes of action that also offer effective protection against tuber blight, such as those featuring amisulbrom or cyazofamid [2]. The Danish experience with EU_43_A1 demonstrates the effectiveness of limiting specific fungicide classes to just two applications per season and avoiding early-season applications to reduce selection pressure [1].
Table 3: Resistance Management Protocol Summary
| Strategy | Implementation | Rationale |
|---|---|---|
| Application sequence limit | Maximum 2 consecutive applications | Prevents selection pressure buildup |
| Seasonal application limit | ≤4 applications or ≤50% of total fungicide applications | Reduces overall selection pressure |
| Propamocarb dosage limit | ≤6060 g/ha/crop (2025 season) | Maintains long-term efficacy |
| Mixture requirement | Always apply with effective partner | Provides multiple attack sites |
| Rotation obligation | Alternate with different MOA groups | Prevents resistance development to single site inhibitors |
The determination of propamocarb and fluopicolide residues in crop tissues and environmental samples requires specialized analytical approaches. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for simultaneous extraction and analysis of both compounds [5]. The optimized protocol includes:
For enhanced sensitivity and simultaneous determination of parent compounds and metabolites, UHPLC-Orbitrap-MS methodology has been developed, allowing for detection limits of 0.01 mg/kg for fluopicolide and 0.10 mg/kg for propamocarb in tomato matrices [5].
Understanding the environmental fate of propamocarb and fluopicolide is essential for regulatory compliance and environmental safety assessment:
Tomato: Half-lives for fluopicolide were determined to be 2.58 and 2.31 days at single and double application rates respectively, while propamocarb half-lives were 1.49 and 2.08 days at the same rates [5]. Residues of fluopicolide dissipated below the limit of quantification (0.01 mg/kg) after 7-10 days, while propamocarb residues reached the LOQ (0.10 mg/kg) after 5-7 days [5].
Soil: Propamocarb demonstrates low persistence in soils with dissipation half-life (DT₅₀) values typically less than 12 days [3]. Fenamidone (a fungicide with similar chemical properties) shows low to medium persistence with DT₅₀ values below 50 days [3]. Soil samples collected 15 days after final application showed no detectable residues of either compound at their respective detection limits [5].
Water: Both compounds exhibit higher persistence in aquatic environments with DT₅₀ values exceeding 50 days in water, with similar dissipation patterns observed under both sunlight and darkness conditions [3].
Propamocarb and fluopicolide undergo transformation into several metabolites in environmental and plant systems:
Propamocarb is absorbed by soils and water and can be converted into metabolites through transformation processes influenced by physicochemical properties (pH, texture, organic material content), biological properties (microbial population), and weather conditions [3].
Regulatory status: The European Food Safety Authority has indicated that the renewal of fenamidone (a fungicide often paired with propamocarb in other formulations) could not be approved due to insufficient information about its risk assessment and metabolites [3]. This highlights the importance of comprehensive metabolite studies for regulatory compliance.
The maximum residue limits (MRLs) established for propamocarb are 5 mg/kg for cucurbits and watermelon and 0.3 mg/kg for potatoes, expressed as the sum of propamocarb and its salts but excluding metabolites [3].
The environmental safety profile of the propamocarb-fluopicolide combination requires careful consideration in application planning:
Groundwater protection: Applications must not exceed 400 g/ha of fluopicolide in any three-year period to prevent groundwater contamination [2].
Buffer zones: Infinito applications require no specific buffer zones, enhancing flexibility in application planning [2].
Ecological impact: The compounds show differential persistence in soil versus water systems, requiring attention to application timing and rates in sensitive watershed areas.
The propamocarb-fluopicolide combination is approved for use in multiple crops under specific regulatory conditions:
Ongoing monitoring of regulatory developments is essential as the European Union continues to refine pesticide approvals based on evolving risk assessment methodologies.
The propamocarb-fluopicolide combination represents a valuable tool for managing oomycete diseases in agricultural production systems. Its dual mode of action provides effective control against key pathogens while offering resistance management benefits in an era of evolving fungicide sensitivity. The detailed application protocols and methodological guidelines presented in this document provide researchers and agricultural professionals with science-based recommendations for maximizing efficacy while maintaining environmental responsibility. As pathogen populations continue to evolve, ongoing sensitivity monitoring and adherence to stewardship principles will be essential for preserving the long-term utility of this important fungicide combination.
| Metabolite Name | Chemical Designation | Detection Context | Notes / Significance |
|---|---|---|---|
| Propamocarb (Parent) | Propyl [3-(dimethylamino)propyl]carbamate [1] | Primary residue in crops [2] [1] | Main residue; focus of MRL enforcement [2] |
| N-Desmethyl Propamocarb | Propyl [3-(methylamino)propyl]carbamate [1] | Found in crops, soil, and water [1] | - |
| 2-Hydroxypropamocarb | - | Detected in cucumber, tomato, potato, spinach [3] [1] | A minor metabolite [3] |
| N-Oxide Propamocarb | Propyl [3-(dimethylnitroryl)propyl]carbamate [1] | Detected in cucumber, tomato, potato, spinach [3] [1] | A minor metabolite [3] |
| Oxazoline-2-one Propamocarb | 3-[3-(dimethylamino)propyl]-4-hydroxy-4-methyl-1,3-oxazolidin-2-one [1] | Found in soil, water, and crops [1] | - |
| Propamocarb hydrochloride | Propyl 3-(dimethylamino)propylcarbamate hydrochloride [1] | Salt form of the parent compound; common in formulations [4] [5] | - |
Important Regulatory Note: The current enforcement residue definition in the EU for plant products is the "sum of propamocarb and its salts, expressed as propamocarb." This definition does not include the other metabolites listed above [2] [6]. However, research suggests these metabolites can be present and should be considered in analytical methods, especially for retrospective analysis or checking for illegal pesticide use in organic farming [1].
The following workflow and detailed methodology, adapted from a study using high-resolution mass spectrometry, can be used to investigate the dissipation kinetics and metabolite profile of propamocarb in crops under greenhouse conditions [1].
1. Sample Preparation:
2. Extraction:
3. Instrumental Analysis:
4. Data Processing and Metabolite Identification:
Applying the above protocol in a scientific study yielded the following results [1]:
Q1: What is the difference between propamocarb and this compound? A: this compound is a salt form of the active substance propamocarb. It has better water solubility, which allows for more efficient movement within the plant. From a regulatory perspective, Maximum Residue Levels (MRLs) are set for the sum of propamocarb and its salts, expressed as propamocarb [2] [5].
Q2: Are propamocarb degradation products included in the legal residue limits? A: Currently, in the European Union, the enforcement residue definition for plant products does not include the specific metabolites like 2-hydroxypropamocarb or N-oxide propamocarb. The legal limit (MRL) only considers the "sum of propamocarb and its salts" [2] [6]. However, research highlights the need to monitor these compounds for a full risk assessment [1].
Q3: What is the best analytical technique for studying propamocarb metabolites? A: Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS), such as an Orbitrap system, is the most powerful technique. It allows for both the precise quantification of the parent compound and the identification of unknown metabolites through retrospective data analysis without re-injecting samples [1].
The following table summarizes the degradation kinetics and safety intervals for propamocarb-hydrochloride in three crops, based on a study using HPLC-DAD and QuEChERS methodology [1] [2].
| Crop | Half-life (t₁/₂) (days) | Preharvest Interval (PHI) (days) | Maximum Residue Limit (MRL) |
|---|---|---|---|
| Tomatoes | 1.29 | 4 | 1.0 mg kg⁻¹ |
| Potatoes | 2.26 | 3 | 0.5 mg kg⁻¹ |
| Cucumber | 9.05 | 7 | 1.0 mg kg⁻¹ |
Note on Formulation Differences: Research indicates that different commercial formulations of the same active ingredient can degrade at different rates. For example, a study on potatoes found that while one formulation (Previcur-N) had a half-life of 2.26 days, another (Proplant) had a significantly longer half-life of 6.29 days [3]. This means the Preharvest Interval (PHI) may need to be adjusted accordingly—3 days for the first formulation versus 10 days for the second [3]. Always confirm the specific product's guidelines.
The cited studies used a standardized methodology for analyzing propamocarb-hydrochloride residues. Below is a general workflow that you can adapt for your troubleshooting guides.
Workflow Steps Explained:
Q1: The half-life for cucumbers is much longer than for tomatoes and potatoes. Why is that? The significant variation in half-lives is likely due to differences in the physical and biochemical properties of each crop. Factors such as water content, skin thickness, waxiness, and inherent metabolic activity can all influence how quickly a pesticide is broken down and dissipated. The data suggests that propamocarb is more persistent in the cucumber matrix [1] [2].
Q2: What could cause my experimental results to deviate from the published half-life values? Several factors can cause discrepancies:
The table below summarizes the key compatibility information found in the search results.
| Copper Fungicide Type | Compatibility with Propamocarb | Key Considerations & Evidence |
|---|---|---|
| Copper Succinate (DT) | Compatible | Can be mixed to control oomycete and bacterial diseases simultaneously [1]. |
| General Copper Preparations | Unknown / High Risk | Copper ions can cause chemical reactions (sedimentation, layering) with metals in other pesticides; a preliminary jar test is mandatory before any field application [1]. |
| Copper Hydroxide (e.g., Kocide) | Incompatible | Specifically identified as unacceptable for mixing, as it can cause phytotoxicity [1]. |
| Copper Oxychloride | Incompatible | Should not be mixed with mancozeb, zinc, or thiram, which are often components in other fungicide formulations [1]. |
Given the risks, you should always conduct a compatibility test before preparing a tank mixture for experiments. Below is a recommended methodology based on standard advisory practices [1].
This experimental workflow can be visualized as follows:
Propamocarb is a systemic carbamate fungicide used against oomycete diseases like downy mildew and late blight [1] [2]. Excessive application can lead to phytotoxicity, causing metabolic impairment, increased cell membrane permeability, and accumulation of reactive oxygen species (ROS) that damage cells [3].
Research on cucumber genotypes with contrasting propamocarb accumulation levels reveals several tolerance mechanisms [3]:
Q1: What are the primary molecular and physiological indicators of propamocarb stress in plants? Key indicators include accumulation of reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), increased malondialdehyde (MDA) content indicating lipid peroxidation and cell membrane damage, and altered activity of major antioxidant enzymes [3].
Q2: Are there genetic resources for studying or improving propamocarb tolerance? Yes, research has identified contrasting genotypes. For example, in cucumbers, genotype 'D0351' accumulates low propamocarb residues, while 'D9320' accumulates high levels. These serve as excellent model systems for studying the genetic and molecular basis of tolerance, such as the role of the CsHMGB gene [3].
Q3: What is the role of the CsHMGB gene in propamocarb tolerance? The CsHMGB gene encodes a nuclear protein that functions as a central regulator in response to propamocarb stress. Overexpression of CsHMGB enhances tolerance by promoting the ascorbate-glutathione (AsA-GSH) system, boosting antioxidant enzyme activity, reducing ROS accumulation, and increasing cuticular wax and stomatal conductance [3].
This protocol measures key biochemical indicators of plant cell damage under propamocarb stress [3].
This protocol assesses the status of the ascorbate-glutathione cycle, a key detoxification pathway [3].
The table below summarizes treatment details from a foundational study on cucumber for designing experiments [3].
| Parameter | Specification | Notes |
|---|---|---|
| Model Plant | Cucumber (Cucumis sativus L.) | Genotypes D0351 (low residue) & D9320 (high residue) are key. |
| Propamocarb Treatment Concentration | 400 ppm, 800 ppm, 1200 ppm | Applied as a foliar spray until runoff. 400 ppm used for residue tracking. |
| Key Time Points for Sampling | 6, 9, 12, 24, 36, 48, 72, 96, 120 hours post-application | Critical for capturing dynamic gene expression and metabolic shifts. |
| Tissues for Analysis | Fruit peel, fruit pulp, leaves, stems, roots, female/male flowers | Fruit peel shows highest correlation with propamocarb residue levels. |
The table below outlines core components of the ascorbate-glutathione defense system that can be experimentally modulated [3].
| System Component | Key Elements/Enzymes | Proposed Role in Propamocarb Tolerance |
|---|---|---|
| Antioxidant Enzymes | SOD, POD, CAT, APX, GPX, GR, GST | Scavenge ROS; GR and GST are directly linked to glutathione metabolism. |
| Ascorbate (AsA) Pool | Ascorbate, Dehydroascorbate | Maintains cellular redox state; substrate for APX. |
| Glutathione (GSH) Pool | Reduced Glutathione, Oxidized Glutathione | Directly neutralizes toxins; acts as an antioxidant and enzymatic cofactor. |
The following diagram illustrates the integrated plant response to propamocarb stress, based on research into the CsHMGB gene and antioxidant systems [3]:
For a propamocarb method to be considered valid, specific performance criteria for a set of core parameters must be demonstrated. The following table summarizes these key parameters and their typical acceptance criteria, which align with international guidelines [1] [2] [3].
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Ability to measure propamocarb without interference from matrix. | No significant interference at propamocarb's retention time in blank matrix samples [2]. |
| Linearity | Relationship between concentration and instrument response. | R² ≥ 0.99 over the validated range [2]. |
| Accuracy | Closeness of measured value to the true value. | Mean recovery of 70-120% [3]. |
| Precision | Repeatability of measurements (Repeatability & Reproducibility). | RSD < 20% [3]. |
| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. | At or below the Maximum Residue Limit (MRL) [3]. |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Typically 1/3 to 1/2 of the LOQ. |
| Stability | Stability of propamocarb in matrix under various storage/process conditions. | Recovery within 70-120% of nominal concentration [2]. |
| Matrix Effect | Ion suppression or enhancement caused by the sample matrix. | Signal suppression/enforcement ideally within ±20%; should be documented and compensated for if needed [3]. |
The following workflow, based on modern multi-residue methods, outlines the key steps for validating an LC-MS/MS method for propamocarb in food commodities like fruits and vegetables [1] [3].
1. Sample Preparation:
2. LC-MS/MS Analysis:
3. Validation Experiments:
Problem: High Matrix Effect causing inaccurate results.
Problem: Poor Recovery during extraction.
Problem: Inadequate Chromatographic Separation.
For researchers designing experiments, it is crucial to know that as of 2025, there are no confirmed reports of field resistance to propamocarb in oomycete populations such as Phytophthora infestans [1]. Its continued efficacy is a key reason it is included in many fungicide mixtures.
However, the risk of resistance developing is considered moderate. Propamocarb is a site-specific fungicide (FRAC Code 28) [2], a class generally considered to have a higher inherent risk for resistance compared to multi-site inhibitors.
Here are answers to common experimental and technical questions.
A: Propamocarb is a systemic carbamate fungicide. Its action is related to disturbing cell membrane function and lipid biosynthesis in oomycetes. Studies indicate it causes an efflux of cellular compounds, and this leakage can be inhibited by adding sterols to the medium, suggesting a complex interaction with membrane integrity [3].
A: Establish a baseline sensitivity and monitor for shifts using standardized lab assays.
A: Adhere to the following guidelines to reduce selection pressure:
A: Yes, advanced bioluminescent imaging is revolutionizing high-throughput screening.
The workflow for this high-throughput screening method can be visualized as follows:
The following table summarizes key quantitative data on propamocarb from authoritative databases, useful for preparing solutions and planning field or greenhouse trials [2].
| Parameter | Value | Notes / Significance |
|---|---|---|
| Water Solubility (at 20°C) | 900,000 mg/L | Highly soluble; suitable for soil drench and foliar spray [2]. |
| Octanol-Water Partition Coefficient (Log P) | 0.84 | Indicates low lipophilicity; predicts lower potential for bioaccumulation [2]. |
| Soil DT₅₀ (Aerobic) | 14 days | Non-persistent; degrades relatively quickly in the environment [2]. |
| Vapour Pressure (at 20°C) | 730 mPa | Highly volatile; critical to account for potential drift in experimental design [2]. |
| Toxicological (Oral Rat LD₅₀) | 2000-2900 mg/kg | Categorized as low toxicity [7]. |
To further the scientific understanding of propamocarb and resistance management, consider these experimental avenues:
Here are answers to frequently asked questions designed to assist with your experimental planning and troubleshooting.
FAQ 1: What is the primary mode of action of propamocarb? Propamocarb is a carbamate fungicide that interferes with membrane biosynthesis in target pathogens. It leads to the accumulation of unusual fatty acids and inhibits critical processes like mycelial growth, sporangia formation, and germination [1]. It is particularly effective against Oomycete pathogens, such as Phytophthora infestans (the cause of late blight in potatoes) and Plasmopara viticola (the cause of downy mildew) [2] [1].
FAQ 2: How should propamocarb be integrated into a fungicide program to manage resistance? The emergence of strains resistant to other fungicide groups (like CAA and OSBPI) makes resistance management critical. To protect propamocarb's long-term efficacy and delay resistance development, adhere to these protocols [2]:
FAQ 3: What are the key application timing principles for optimal protection? Like many penetrant fungicides, propamocarb has limited curative activity. Its application timing is therefore most effective as a preventive or early-intervention measure [3].
FAQ 4: How do different formulations behave in the crop system? Research on potatoes shows that different commercial formulations can have significantly different dissipation rates, which is crucial for determining pre-harvest intervals (PHI) in residue studies. The table below summarizes findings from one study [4]:
| Formulation | Initial Deposit (mg/kg) | Half-life (t₁/₂, days) | Dissipation after 10 days | Suggested Safe PHI (days) |
|---|---|---|---|---|
| Previcur-N 72.2% SL | 0.99 | 2.26 | 97.98% | At least 3 |
| Proplant 72.2% SL | 1.31 | 6.29 | 75.57% | At least 10 |
FAQ 5: How can the efficacy of propamocarb mixtures be tested? Glasshouse trials indicate that the efficacy of a mixing partner is highly dependent on maintaining the full application rate. For example, when amisulbrom (a Qil fungicide) was used as a partner against a resistant strain (EU_43_A1) [2]:
This underscores that in experimental designs, using sub-lethal doses can lead to misleading results and accelerate resistance selection.
The following protocols are adapted from recent studies and can serve as a basis for your experimental work.
Protocol 1: Assessing Propamocarb Tolerance in Fungal Isolates This protocol is adapted from a study on the entomopathogenic fungus Lecanicillium lecanii [1].
Protocol 2: Mutagenesis for Enhancing Fungicide Tolerance This composite mutagenesis system was successfully used to improve propamocarb tolerance in L. lecanii [1]. The following diagram illustrates the workflow:
Experimental Workflow for Fungicide Tolerance Mutagenesis
| Property | Specification / Condition | Value / Stability | Source / Context |
|---|---|---|---|
| Thermal Stability | Stable at 55°C for 2 years | Stable | Technical material, long-term [1] |
| Thermal Degradation | Degradation point | 150 °C | EU regulatory data [2] |
| Hydrolytic Stability | pH 5 (25°C) | Half-life: ~1.3 x 10⁷ years | Technical material [1] |
| pH 9 (25°C) | Half-life: ~1.3 x 10³ years | Technical material [1] | |
| pH 14 | Half-life: 5 days | Technical material [1] | |
| Storage Conditions | Recommended temperature | 4 °C | Laboratory chemical standard [3] |
| Container | Tightly closed, dry, well-ventilated place | Laboratory chemical standard [3] | |
| Photostability | Stability to light (with acetone) | Stable | Technical material [1] |
| Physical State | Typical form at room temperature | Colourless, very hygroscopic crystalline solid | Technical material [1] |
Q1: What are the critical storage conditions to ensure this compound's stability?
Q2: How stable is this compound in aqueous solutions across different pH levels?
Q3: What personal protective equipment (PPE) should be used when handling this compound?
For a comprehensive stability evaluation, you can follow this general workflow. Specific parameters (e.g., concentration, analytical method) should be defined based on your experimental goals.
Forced Degradation (Stability-Indicating Method Development): Subject the substance to harsher conditions than typical storage to identify potential degradation products. This includes heat (e.g., 54°C), acidic and basic hydrolysis (e.g., 0.1M HCl/NaOH), and oxidative stress [1]. Analyze samples using HPLC-MS/MS to separate and characterize the parent compound from its degradation products.
Analysis of Residues in Plant Matrices: For determining residue levels in crops like cucumbers or radishes, use a validated HPLC-MS/MS method. The enforcement residue definition is "Propamocarb (sum of propamocarb and its salts expressed as propamocarb)" [4] [5]. These methods can achieve a limit of quantification (LOQ) of 0.01 mg/kg for high-water content commodities [4].
| Property | Description |
|---|---|
| FRAC Code [1] | 28 |
| Chemical Group [1] | Carbamate |
| Mode of Action [1] [2] | Systemic fungicide; inhibits phospholipid and fatty acid biosynthesis in cell membranes. |
| Primary Target Pathogens [1] [2] | Oomycetes (e.g., Phytophthora infestans, Plasmopara viticola, Pythium spp.) |
| Current Resistance Status | No confirmed field resistance reported [3]. |
The following table summarizes available evidence on propamocarb's interaction with other fungicide classes.
| Fungicide Group (FRAC Code) | Cross-Resistance Evidence | Key Findings & Notes |
|---|---|---|
| CAA Fungicides (e.g., Mandipropamid) (FRAC 40) | No cross-resistance [3] | Strains of P. infestans (EU_43_A1, EU_46_A1) resistant to both CAA and OSBPI fungicides remain sensitive to propamocarb [3]. |
| OSBPI Fungicides (e.g., Oxathiapiprolin) (FRAC 49) | No cross-resistance [3] | Same as above. |
| Phenylamide Fungicides (e.g., Metalaxyl) (FRAC 4) | No cross-resistance | Research on tobacco black shank shows propamocarb is effective against the pathogen Phytophthora nicotianae [4]. These fungicides have different cellular targets. |
| Benzamide Fungicides (e.g., Fluopicolide) (FRAC 43) | No cross-resistance; known synergy [4] | The commercial product "Infinito" combines propamocarb and fluopicolide. Laboratory studies show a synergistic effect, improving control of Phytophthora nicotianae [4]. |
This standard method is used to determine the sensitivity of a pathogen to a fungicide and screen for potential resistance.
Diagram Title: Fungicide Sensitivity Assay Workflow
Objective: To determine the effective concentration of propamocarb that inhibits mycelial growth by 50% (EC₅₀) for a specific pathogen isolate [4].
Materials:
Procedure [4]:
Q1: Has field resistance to propamocarb been documented? A1: As of late 2025, there are no documented reports of field resistance to propamocarb in populations of Phytophthora infestans or other target oomycetes [3]. This is a key reason for its continued recommendation in resistance management programs.
Q2: How should propamocarb be used to minimize resistance risk? A2: To protect its long-term efficacy, adhere to the following stewardship guidelines [3]:
Q3: Can propamocarb be combined with biological control agents? A3: Standard wild-type strains of entomopathogenic fungi like Lecanicillium lecanii are highly sensitive to propamocarb, which can hinder their combined use [5] [6]. However, research has successfully developed propamocarb-tolerant mutants of L. lecanii using advanced mutagenesis techniques, opening the possibility for future integrated pest and disease management strategies where both can be applied [5].
| Crop / Commodity Group | Region | MRL (mg/kg) | Status / Effective Date |
|---|---|---|---|
| Radishes (roots) | European Union | 8 mg/kg (increased from 3 mg/kg) | Effective from 23 July 2025 [1]. |
| Roman rocket/Rucola (incl. small radish leaves) | European Union | 600 mg/kg (increased from 30 mg/kg) | Effective from 23 July 2025 [1]. |
| Lettuces | European Union | 20 mg/kg (proposed decrease from 40 mg/kg) | Expected to apply from ~January 2026 [1]. |
| Honey & other apiculture products | European Union | 15 mg/kg (increased from 0.05 mg/kg) | In force since 2024 [1]. |
| Leafy greens subgroup 4-16A | United States | 150 ppm (equivalent to mg/kg) | Established in 2019 [2]. |
| Tuberous and corm vegetable subgroup 1C | United States | 0.30 ppm (equivalent to mg/kg) | Established in 2019 [2]. |
| Fruiting vegetable group 8-10 | United States | 4.0 ppm (equivalent to mg/kg) | Established in 2019 [2]. |
| Guava | United States | 0.05 ppm (equivalent to mg/kg) | Established in 2019 [2]. |
| Starfruit | United States | 0.05 ppm (equivalent to mg/kg) | Established in 2019 [2]. |
For researchers conducting residue analysis, the following methodological details from recent EFSA assessments are crucial:
The process of setting or modifying an MRL, particularly in the EU, follows a structured scientific and regulatory pathway. The diagram below outlines the key stages from application to implementation.
Key Stages in the EU MRL Setting Process
The table below summarizes the performance of the three fungicides against various oomycete pathogens, based on experimental data.
| Fungicide (Group) | Reported Efficacy & Resistance Status | Key Experimental Findings |
|---|---|---|
| Propamocarb (Carbamate) | Effective with no reported resistance [1]. Considered a reliable partner for mixing [1]. | In a 2014 study on Pseudoperonospora cubensis, propamocarb (along with fosetyl-Al) remained effective while resistance had developed to other fungicides [2]. |
| Metalaxyl (Phenylamide) | Widespread resistance documented [1] [2]. A 2014 study found Czech P. cubensis populations showed high resistance [2]. | A 2022 study on Phytophthora cactorum found a "significant level of resistance" and noted it was "totally inefficient" at inhibiting zoospore release [3]. |
| Dimethomorph (CAA) | Resistance is a growing concern. Significant resistance found in some P. cactorum isolates [3]. | The same 2022 study found dimethomorph, like metalaxyl, was completely ineffective at stopping zoospore release in P. cactorum [3]. A 2014 study noted a "shift to higher sensitivity" in Czech P. cubensis populations over time [2]. |
For a deeper analysis, here is data from key studies examining the effect of these fungicides on different life stages of Phytophthora cactorum.
1. Inhibition of Phytophthora cactorum Life Stages (2022 Study) [3]
This study evaluated the ability of fungicide active ingredients to suppress various life stages of P. cactorum isolates.
Experimental Protocol:
Key Findings:
2. Resistance Development in Pseudoperonospora cubensis (2005-2010) [2]
This long-term study tracked the sensitivity of cucurbit downy mildew populations in the Czech Republic to six fungicides.
Experimental Protocol:
Key Findings: The researchers categorized the fungicides into three groups based on the six-year data [2]:
The experimental data underscores the critical importance of proactive resistance management.
The experimental workflow below summarizes the process of evaluating fungicide efficacy in a laboratory setting, as described in the studies cited.
For researchers and development professionals, the choice between these fungicides is not merely about intrinsic efficacy but about designing a sustainable control program.
The most robust strategy involves using propamocarb as a base in mixtures with other effective, non-cross-resistant partners, while strictly adhering to application limits and full dose rates to delay resistance development.
The table below summarizes the key characteristics of each fungicide and how they function as a mixture.
| Feature | Propamocarb | Fluopicolide | Synergistic Combination (Infinito) |
|---|---|---|---|
| Chemical Group / FRAC Code | Carbamate (FRAC 28) [1] | Benzamide (FRAC 43) [1] | Multi-site (FRAC 28 + 43) |
| Mode of Action | Systemic; inhibits phospholipid and fatty acid biosynthesis, affecting cell membrane permeability and sporangia development [2]. | Systemic & translaminar; causes mislocalization of spectrin-like proteins in the cell membrane and cytoskeleton, disrupting its function [3] [2]. | Complementary action on different cellular targets [4] [2]. |
| Primary Target | Oomycetes [4] | Oomycetes [3] | Oomycetes |
| Resistance Status | No reported resistance (as of 2025) [5]. Insensitivity reported in cucurbit downy mildew [1]. | No cross-resistance with other fungicides [3]. Insensitivity reported in cucurbit downy mildew [1]. | Formulated to manage resistance [5]. |
| Sample Efficacy (EC₅₀) vs. *P. nicotianae* | 3.30 mg/L [4] | 0.20 mg/L [4] | 0.06 mg/L (Synergistic Co-toxicity Coefficient: 332.7) [4] |
A 2018 study in Crop Protection provides direct experimental evidence for the synergy between propamocarb and fluopicolide against tobacco black shank (Phytophthora nicotianae) [4].
The following diagram illustrates the key methodology used in the laboratory study that demonstrated the synergistic effect.
Key Experimental Steps:
The synergy between propamocarb and fluopicolide arises from their distinct and complementary mechanisms of action. By simultaneously attacking the pathogen's cell membrane through different pathways—spectrin proteins with fluopicolide and lipid biosynthesis with propamocarb—the mixture delivers a more effective and robust defense [3] [2]. This multi-site attack also makes it more difficult for the pathogen to develop resistance, a critical advantage for resistance management programs [5].
| Aspect | Conventional Propamocarb | Propamocarb Nano-form | Notes & Source |
|---|---|---|---|
| Fungicidal Efficacy (EC₅₀) | EC₅₀: 3.30 mg/L (vs. P. nicotianae) [1] | Information not available in search results | Laboratory toxicity test; lower EC₅₀ indicates higher efficacy [1] |
| Fruit Yield | Increased yield | "Significant increases" over conventional form [2] | Study on cucumber plants [2] |
| Plant Pigments | Increased leaf pigments | Greater increase than conventional form [2] | Study on cucumber plants; all treatment doses showed this pattern [2] |
| Pesticide Residue | Higher residue levels | More rapid reduction and lower residue in plants [3] | CsDIR16 gene overexpression lowered PM residues [3] |
| Proposed Mechanism | Disrupts cell membrane function; causes efflux of cell compounds [4] | Improved uptake and translocation; controlled release [2] | Nano-form mechanism is inferred from general nanoparticle behavior described in the study [2] |
The following diagram illustrates the general workflow for preparing and evaluating nano-formulated pesticides, synthesized from the methodologies in the search results.
The table below summarizes the experimental findings from a study that directly compared the cytotoxicity of traditional propamocarb and its nano-form on the HpG2 human hepatocellular carcinoma cell line [1].
| Assessment Parameter | Traditional Propamocarb-HCl | Nano-Form Propamocarb | Experimental Details |
|---|---|---|---|
| General Cytotoxicity | Showed adverse impact | Showed adverse impact | HpG2 cell culture model [1] |
| Comparative Toxicity | Reference (1.0-fold) | 1.22-fold difference | A "slight difference" of 1.22 folds was reported between the forms [1] |
| Lactate Dehydrogenase (LDH) | Significant increase | Information not specified | Significant increase vs. control; specific nano-form data not detailed [1] |
| Malondialdehyde (MDA) | Significant increase | Information not specified | Significant increase vs. control; specific nano-form data not detailed [1] |
| Key Conclusion | The nano-form showed advantages for crop yield but must be coupled with further toxicological studies [1] |
The methodology from the identified study is outlined below for experimental reproducibility [1].
The search results indicate that propamocarb exposure can induce oxidative stress and inflammatory pathways in biological systems, though not specifically in HpG2 cells. The following diagram illustrates these potential mechanistic pathways based on general findings.
The primary data suggests that oxidative stress is a key mechanism, indicated by increased malondialdehyde (MDA), a marker of lipid peroxidation, and lactate dehydrogenase (LDH) release, indicating cell membrane damage [1]. Separately, research on human endothelial cells (HUVECs) showed that pesticide exposure, including propamocarb, can activate the NALP3-CASP1-IL-1β inflammatory pathway [2]. This pathway leads to the release of pro-inflammatory cytokines and may contribute to cell death. While this specific pathway was not confirmed in HpG2 cells for propamocarb, it represents a known cytotoxic mechanism for this class of chemicals.
The table below summarizes key findings from recent EFSA assessments on propamocarb, highlighting the evaluated commodities and the derived safe Maximum Residue Levels (MRLs).
| Commodity | Previous MRL (mg/kg) | Assessed Fall-back MRL (mg/kg) | EFSA Conclusion on Consumer Risk | Citation / EFSA Document Year |
|---|---|---|---|---|
| Lettuces | 40 | 30 | Short-term and long-term intake is unlikely to present a risk to consumer health. | [1] [2] (2025) |
| Radishes (roots & small leaves) | Information not specified in results | Sufficient data to derive MRL | Short-term and long-term intake is unlikely to present a risk to consumer health. | [3] |
| Honey | Part of a broader assessment | Part of a broader assessment | An exceedance of the Acute Reference Dose (ARfD) was identified for lettuces in a related assessment. | [2] |
The MRL setting process is dynamic. For lettuces, the previous MRL of 40 mg/kg was found to potentially cause acute intake concerns (113% of the ARfD) when using updated calculation methods [2]. EFSA subsequently identified a fall-back MRL of 30 mg/kg as safe for consumer health based on an assessment of authorized Good Agricultural Practices (GAPs) from Member States [1] [2].
Research on cucumbers has identified specific genes that play a positive role in reducing propamocarb (PM) residues. The table below compares the function of key genes and their experimental validation.
| Gene Name | Gene Family / Proposed Function | Experimental Validation & Effect on PM Residues |
|---|---|---|
| CsMAPEG | Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG). Associated with glutathione (GSH) pathways and detoxification enzymes (GST) [4]. | PM residue abundance in fruits of CsMAPEG-overexpressing plants was lower than in antisense and wild-type plants. It increased SOD, POD, and GST contents, enhancing PM degradation [4]. |
| CsDIR16 | Dirigent protein (DIR). Involved in lignin formation and plant stress responses [5]. | CsDIR16 overexpression lowered PM residues, and reduction was more rapid in transgenic plants compared to wild-type. The gene was upregulated in response to PM in a low-residue cultivar [5]. |
| CsMCF | Mitochondrial Carrier Family (MCF). Functions as a peroxisomal NAD carrier, involved in fundamental physiological processes including detoxification metabolism [6]. | PM residues in CsMCF-overexpressing T0 and T1 cucumber fruits were significantly lower than in the wild type, while antisense expression led to higher residues [6]. |
A typical workflow for validating the function of these genes in reducing propamocarb residues involves the following steps [4] [6] [5]:
The following diagram illustrates the key stages of the experimental protocol used to validate gene function in reducing propamocarb residues.
| Fungicide / Compound | Key Context from Search Results | Relevance to Your Query |
|---|
| Methyl Benzimidazole Carbamates (MBCs) (e.g., Carbendazim) | Studied for resistance development in Fusarium head blight; research on advanced degradation methods [1] [2]. | High (Well-studied, with efficacy and resistance data) | | Novel N-Aryl Carbamate Derivatives | New compounds synthesized and screened for antifungal activity against multiple plant pathogens [3]. | High (Represents current R&D direction) | | Dithiocarbamates & Thiocarbamates | Mentioned in an epidemiological study on agricultural exposures and health risks [4]. | Low (Focus on health impact, not efficacy/spectrum) | | Iodospropynyl Butylcarbamate (IPBC) | Listed in the EPA's Aquatic Life Benchmarks database for ecological toxicity [5]. | Low (Focus on environmental safety, not performance) |
Although a direct comparison with propamocarb is not available, the search results provide valuable insights into the research landscape for carbamate fungicides that can inform your guide.
The following diagram illustrates this common experimental workflow for evaluating fungicide efficacy in vitro.
The following table summarizes key data for the herbicide propanil, which is used for contrast in this case.
| Profile Aspect | Details for Propanil |
|---|---|
| Primary Use | Selective, post-emergence herbicide for grass and broadleaf weed control [1]. |
| Common Applications | Rice, potatoes, wheat [1]. Extensive use in rice cultivation in the US, Asia, and Australia [2] [3]. |
| Mode of Action (HRAC Group) | Inhibition of photosynthesis (HRAC Group C / WSSA Group 7) [1] [3]. |
| Crop Safety & Selectivity | Selective in rice due to rice's ability to metabolize propanil via the enzyme aryl acylamidase [3]. |
| Mammalian Toxicity (Acute Oral LD50) | Rat: 367-2500 mg/kg [4]. Classified as moderately toxic to mammals [1]. |
| Environmental Fate | Moderately soluble in water; not usually persistent in soil systems [1]. |
| Regulatory Status in EU | Not approved [1]. |
While specific protocols for crop safety trials were not found, the following table outlines a cited experimental method for extracting and analyzing propanil and related compounds from water samples, which is relevant for residue and environmental studies [4].
| Method Aspect | Experimental Protocol Details |
|---|---|
| Objective | Class-selective extraction of propanil and structurally related phenylurea herbicides from water [4]. |
| Technique | Immunoextraction (IE) using an antipropanil immunosorbent [4]. |
| Procedure Summary | 1. Extraction: Pass a defined water sample volume (e.g., 10-150 ml) through the immunosorbent cartridge. 2. Elution: Elute trapped analytes with small fractions of methanol/water mixtures with increasing methanol percentage. 3. Analysis: Individual quantification of each analyte is performed post-extraction using a separation technique [4]. | | Key Parameters | - Sample Volume: Affects recovery rates for different compounds due to varying antibody affinity.
Based on the described mechanism of action for propanil, you can use the following Graphviz DOT script to generate a diagram. This illustrates the logical relationship of its herbicidal activity.
Diagram Title: Propanil Photosynthesis Inhibition
This diagram shows how propanil disrupts the photosynthesis process by inhibiting the electron transport chain, thereby preventing energy production and weed development [3].
| Aspect | Description |
|---|---|
| Primary Use | Fungicide for controlling Oomycete diseases (e.g., downy mildew, Pythium blight, Phytophthora root rot) [1] [2]. |
| Action | Preventive and curative [1]. |
| Target Crops | Turfgrass, cucumbers, potatoes, tomatoes, ornamentals, and a wide range of vegetables [1] [3] [4]. |
| Key Benefit | Effective, low-toxicity fungicide with a favorable safety profile, making it a preferred choice [5]. |
| Key Concern | Can form volatile residues on crops, raising food safety and environmental issues [2]. |
The search yielded specific experimental data that is crucial for a researcher-focused comparison.
The study concluded that CsMAPEG-overexpressing plants had a lower abundance of propamocarb residues in their fruits compared to antisense and wild-type plants. The gene is believed to function by increasing the activity of detoxification enzymes like superoxide dismutase (SOD), peroxidase (POD), and glutathione S-transferase (GST), which enhances the degradation and metabolism of the fungicide [2].
When you continue your research to build a complete comparison guide, here are the critical factors for this compound to evaluate against alternatives:
Irritant